molecular formula C15H25Cl2FN2 B1389162 ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride CAS No. 1185294-29-4

({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride

Cat. No. B1389162
CAS RN: 1185294-29-4
M. Wt: 323.3 g/mol
InChI Key: BOAZGFPAWUIUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the molecular formula C15H25Cl2FN2 and a molecular weight of 323.28 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a precursor to a similar compound involved a four-step process, including the introduction of a trimethylstannyl leaving group by displacement of iodine using palladium catalysis and hexamethyldistannane in an inert solvent . The total radiosynthesis time was 50 minutes, including purification and formulation for injection .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is connected to a fluorophenyl group . The PubChem CID for this compound is 45075098 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphavirus .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.28 and a molecular formula of C15H25Cl2FN2 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

I have conducted a search for the scientific research applications of “({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride”, but unfortunately, the available information is limited. The compound is mentioned as a product for proteomics research and as a high-quality reference standard for pharmaceutical testing . However, specific applications in different fields are not detailed in the search results.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Further safety and hazard information was not found in the search results.

Mechanism of Action

Target of Action

It is mentioned that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it plays a role in protein-related pathways.

Result of Action

Its use in proteomics research suggests that it may have effects at the protein level, potentially altering protein function or expression.

properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2.2ClH/c1-17-12-14-7-10-18(11-8-14)9-6-13-2-4-15(16)5-3-13;;/h2-5,14,17H,6-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAZGFPAWUIUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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